molecular formula C8H7ClO2 B1345739 p-Tolyl chloroformate CAS No. 937-62-2

p-Tolyl chloroformate

Cat. No.: B1345739
CAS No.: 937-62-2
M. Wt: 170.59 g/mol
InChI Key: XOFZPIYYMJUNRG-UHFFFAOYSA-N
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Description

p-Tolyl chloroformate, also known as 4-methylphenyl chloroformate, is an organic compound with the molecular formula C8H7ClO2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its reactivity and is commonly used in the preparation of various chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl chloroformate can be synthesized through the reaction of p-toluidine with phosgene. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C7H7NH2+COCl2C8H7ClO2+HCl\text{C}_7\text{H}_7\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_7\text{ClO}_2 + \text{HCl} C7​H7​NH2​+COCl2​→C8​H7​ClO2​+HCl

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of p-toluidine with phosgene in large reactors. The process is carefully controlled to ensure the safe handling of phosgene, a highly toxic gas. The product is then purified through distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: p-Tolyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.

    Hydrolysis: It hydrolyzes in the presence of water to form p-tolyl alcohol and carbon dioxide.

    Reaction with Carboxylic Acids: It forms mixed anhydrides when reacted with carboxylic acids.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form carbamates.

    Alcohols: Reacts with alcohols under basic conditions to form carbonates.

    Bases: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during reactions.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

p-Tolyl chloroformate is widely used in scientific research due to its reactivity. Some of its applications include:

    Organic Synthesis:

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

    Polymer Chemistry: Used in the preparation of polymers and copolymers.

    Analytical Chemistry: Used as a derivatization reagent for the analysis of compounds by gas chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of p-Tolyl chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

    Methyl chloroformate: Similar in structure but with a methyl group instead of a p-tolyl group.

    Ethyl chloroformate: Similar in structure but with an ethyl group instead of a p-tolyl group.

    Phenyl chloroformate: Similar in structure but with a phenyl group instead of a p-tolyl group.

Uniqueness: p-Tolyl chloroformate is unique due to the presence of the p-tolyl group, which imparts specific reactivity and properties to the compound. The p-tolyl group can influence the steric and electronic properties of the molecule, making it suitable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

(4-methylphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFZPIYYMJUNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918199
Record name 4-Methylphenyl carbonochloridate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-62-2, 52286-75-6
Record name Carbonochloridic acid, 4-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-62-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylphenyl carbonochloridate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolyl chloroformate
Source European Chemicals Agency (ECHA)
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Record name p-tolyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary decomposition pathways of p-tolyl chloroformate in the gas phase?

A1: The research demonstrates that this compound undergoes unimolecular gas-phase elimination through two main pathways []:

    Q2: What mechanistic insights are provided regarding the formation of p-chlorotoluene and 2-chloro-4-methylphenol from this compound?

    A2: The study proposes distinct mechanisms for the formation of each product []:

      Q3: What is the rate-determining step in these elimination reactions of this compound?

      A3: The authors suggest that the polarization of the carbon-chlorine bond (C-Cl), specifically in the Cδ+…Clδ− direction, plays a crucial role in determining the reaction rate for both the decarboxylation and decarbonylation pathways of this compound [].

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